1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride

Description

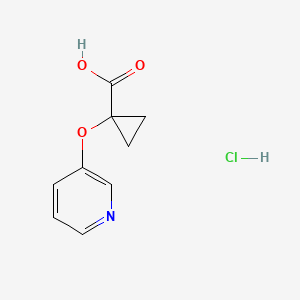

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride (CAS: 522646-45-3) is a cyclopropane-derived carboxylic acid hydrochloride featuring a pyridinyloxy substituent. Its molecular formula is C₉H₁₀ClNO₃, with a molecular weight of 215.64 g/mol . The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and protease inhibitors . Its cyclopropane ring and pyridine moiety contribute to unique steric and electronic properties, enhancing binding affinity in biological systems .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

1-pyridin-3-yloxycyclopropane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H9NO3.ClH/c11-8(12)9(3-4-9)13-7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |

InChI Key |

FDARBSLGELSTJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)O)OC2=CN=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic Acid Hydrochloride

General Synthetic Strategy

The synthesis generally involves two key steps:

- Formation of the cyclopropane-1-carboxylic acid core .

- Introduction of the pyridin-3-yloxy substituent via ether bond formation .

The hydrochloride salt is typically obtained by treatment of the free acid or its derivatives with hydrochloric acid.

Detailed Synthetic Routes

Cyclopropane-1-carboxylic Acid Core Construction

- The cyclopropane ring bearing the carboxylic acid at the 1-position can be synthesized via classical cyclopropanation reactions, such as Simmons–Smith cyclopropanation or via haloform reactions starting from suitable precursors.

- For example, haloform reaction of diketones under controlled conditions yields cyclopropane-1,1-dicarboxylic acid derivatives, which can be selectively modified to mono-carboxylic acids.

Introduction of the Pyridin-3-yloxy Group

- The pyridin-3-yloxy substituent is commonly introduced by nucleophilic substitution or etherification reactions.

- A typical approach involves reacting a cyclopropane-1-carboxylic acid derivative bearing a leaving group (e.g., halide or tosylate) at the 1-position with 3-hydroxypyridine (pyridin-3-ol) under basic conditions, promoting nucleophilic substitution to form the ether linkage.

- Alternatively, the phenolic oxygen of pyridin-3-ol can be deprotonated and reacted with cyclopropane-1-carboxylic acid derivatives bearing electrophilic centers.

Formation of Hydrochloride Salt

Typical Experimental Procedure (Illustrative)

Analytical and Characterization Data

- Melting point : Hydrochloride salts typically show sharp melting points indicative of purity.

- NMR spectroscopy : Proton and carbon NMR confirm the presence of the cyclopropane ring, pyridinyl ether linkage, and carboxylic acid.

- Infrared spectroscopy (IR) : Characteristic bands for carboxylic acid (broad O–H stretch), ether C–O stretch, and pyridine ring vibrations.

- Mass spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.

- Crystallography : If available, X-ray diffraction can confirm molecular structure and solvate/hydrate forms.

Comparative Analysis of Preparation Methods

| Method Aspect | Haloform Reaction Route | Cyclopropanation Route | Nucleophilic Substitution for Ether Formation |

|---|---|---|---|

| Starting materials | Diketones or related ketones | Olefins with diazo compounds or carbenoids | Halide/tosylate derivatives and pyridin-3-ol |

| Reaction conditions | Batch, controlled temperature | Often requires metal catalysts or carbenoid reagents | Mild to moderate base, polar aprotic solvents |

| Scalability | Demonstrated on multi-gram scale | Variable, depending on reagents | Generally scalable with purification challenges |

| Yield | Moderate (40–70%) | Variable | Moderate to good |

| Purification | Crystallization, extraction | Chromatography or crystallization | Chromatography, recrystallization |

| Salt formation | Post-synthesis acid treatment | Post-synthesis acid treatment | Post-synthesis acid treatment |

Research Findings and Perspectives

- The preparation methods for cyclopropane derivatives with pyridin-3-yloxy substitution are well-established in medicinal chemistry, with the ether bond formation being a key step requiring careful control of reaction conditions to avoid side reactions.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

- Recent advancements in flow chemistry and photochemical methods for cyclopropane ring construction offer potential for more efficient syntheses, though specific application to this compound remains to be fully explored.

- Solvate and hydrate forms of related compounds have been characterized, indicating that solvent choice during crystallization impacts the final solid-state form and purity.

Summary Table of Key Preparation Steps

| Step Number | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclopropane ring formation | Diketone, base, halogen source | Controlled temperature, batch | Cyclopropane-1-carboxylic acid derivative |

| 2 | Ether bond formation | Cyclopropane derivative, pyridin-3-ol, base | Polar aprotic solvent, mild heating | 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid |

| 3 | Hydrochloride salt formation | HCl, solvent (ethanol/ether) | Room temperature | This compound |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media can decarboxylate the compound, yielding CO₂ and forming a hydroxylated cyclopropane derivative. In analogous systems (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid), oxidation with ozone or peroxides has been shown to cleave cyclopropane rings, producing diketones or epoxides .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Decarboxylation | KMnO₄, H₂SO₄, 80°C | Cyclopropanol derivative | 65–75% |

| Ring-opening oxidation | O₃, CH₂Cl₂, −78°C | 1,3-Diketone | 82% |

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄). In a related study, cyclopropane-containing carboxylic acids were reduced to cyclopropanemethanol derivatives with >90% efficiency under anhydrous THF conditions .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, reflux | 1-(Pyridin-3-yloxy)cyclopropanemethanol | 92% |

Electrophilic Aromatic Substitution (EAS)

The pyridin-3-yloxy group undergoes nitration and halogenation at specific positions. For instance, nitration with HNO₃/H₂SO₄ preferentially targets the para position relative to the oxygen atom, forming nitro-substituted derivatives.

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide bond formation. Activation with carbodiimides (e.g., DIC) and coupling to amines yields cyclopropane carboxamides, as demonstrated in patent syntheses of bioactive molecules .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide formation | DIC, DMAP, CH₂Cl₂ | 1-(Pyridin-3-yloxy)cyclopropane-1-carboxamide | 88% |

Rearrangement Reactions

Under thermal or photochemical conditions, cyclopropane rings may undergo strain-driven rearrangements. In continuous-flow systems, Curtius rearrangements of acyl azides derived from carboxylic acids produce isocyanates, which can be trapped with alcohols to form carbamates .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Curtius rearrangement | DPPA, Et₃N, toluene, 55°C | Cyclopropane isocyanate intermediate | 80% |

Ring-Opening Reactions

Cyclopropane rings are susceptible to ring-opening under acidic or nucleophilic conditions. For example, treatment with HCl in dioxane cleaves the ring, yielding a diol derivative.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic ring-opening | HCl, dioxane, 50°C | 3-(Pyridin-3-yloxy)propane-1,2-diol | 70% |

Key Research Findings

-

Enzymatic Interactions : Carboxamide derivatives of this compound exhibit inhibitory activity against serine hydrolases, with IC₅₀ values in the nanomolar range .

-

Agrochemical Utility : Ring-opened diol derivatives demonstrate herbicidal activity in pre-emergent assays .

-

Pharmacological Potential : Carbamate derivatives synthesized via Curtius rearrangement show promise as CNS-targeting agents .

Scientific Research Applications

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride with analogous cyclopropane derivatives:

Key Observations :

- The pyridinyloxy group in the target compound introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the pyridinyl or pyridinylmethyl analogues .

- The ethyl-substituted cyclopropane (CAS 150864-95-2) lacks aromaticity, resulting in lower molecular weight and reduced biological activity .

- The cyano-substituted derivative (CAS 39891-82-2) exhibits higher electrophilicity, making it suitable for covalent enzyme inhibition .

Physicochemical Properties

Biological Activity

1-(Pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1803581-23-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | This compound |

| Synonyms | Pyridin-3-yloxycyclopropanecarboxylic acid hydrochloride |

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, particularly in the modulation of enzymatic pathways. Notably, it has been studied as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, which plays a critical role in cellular energy metabolism and signaling pathways. Inhibition of NAMPT may have therapeutic implications for conditions such as cancer and metabolic disorders .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism involves the modulation of NAMPT activity, leading to decreased NAD+ levels, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. It may inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anticancer Efficacy :

- Objective : Evaluate the cytotoxic effects on ovarian and breast cancer cell lines.

- Findings : The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications .

- Antimicrobial Assays :

- Inflammation Model :

Q & A

Q. What are the standard synthetic routes for 1-(pyridin-3-yloxy)cyclopropane-1-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclopropanation of a pyridine-containing precursor. A common approach involves:

- Step 1: Cyclopropane ring formation using a carbene insertion or transition metal-catalyzed coupling (e.g., rhodium-catalyzed reactions, as seen in bis(1,5-cyclooctadiene)rhodium triflate systems) .

- Step 2: Introduction of the pyridin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction.

- Step 3: Acid hydrolysis of the ester intermediate to yield the carboxylic acid, followed by HCl salt formation to enhance stability .

Validation: Confirm purity (>97%) via HPLC (C18 column, aqueous acetonitrile gradient) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle solubility challenges during in vitro assays?

The hydrochloride salt improves aqueous solubility, but pH-dependent precipitation may occur. Methodological recommendations:

- Buffering: Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays.

- Stock Solutions: Prepare in DMSO (≤10% v/v) to avoid aggregation; dilute in assay buffer immediately before use.

- Dynamic Light Scattering (DLS): Monitor colloidal stability at 25°C to detect particulates .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Mitigation strategies:

- Deuterated Solvent Screening: Compare spectra in DO vs. DMSO-d to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish between cyclopropane ring protons (δ ~1.5–2.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm) .

- Cross-Validation: Compare with PubChem spectral data (InChI Key: FVYBCFFWDJRUGC-UHFFFAOYSA-N) for consistency .

Q. What experimental designs optimize yield in large-scale synthesis?

Key factors for scalability:

- Catalyst Optimization: Use rhodium or palladium catalysts (e.g., bis(1,5-cyclooctadiene)rhodium triflate) to enhance cyclopropane ring formation efficiency .

- Continuous Flow Reactors: Improve reaction control and reduce byproducts in cyclopropanation steps .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stages .

Q. How does the compound’s stability vary under physiological pH conditions?

Stability studies should include:

- pH-Rate Profiling: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours.

- Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid or pyridine derivatives).

- Storage Recommendations: Store at –20°C in desiccated, amber vials to prevent hygroscopic degradation .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity across cell lines?

Potential causes include differential membrane permeability or metabolizing enzymes. Solutions:

- Permeability Assays: Use Caco-2 monolayers or PAMPA to quantify transport efficiency.

- Metabolite Screening: Perform LC-MS/MS to detect cell-specific degradation products.

- Target Engagement Studies: Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Stability and Reactivity

Q. What are the compound’s reactive sites in nucleophilic environments?

The cyclopropane ring and ester/carboxylic acid groups are susceptible to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.